

Application Notes and Protocols: High-Throughput Screening for Rufinamide Derivatives

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Compound of Interest

Compound Name: *Rufinamide*

Cat. No.: *B1680269*

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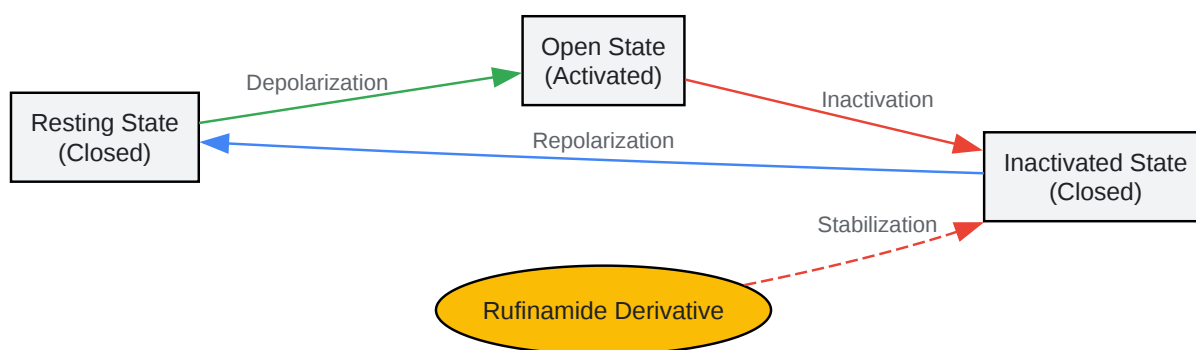
For Researchers, Scientists, and Drug Development Professionals

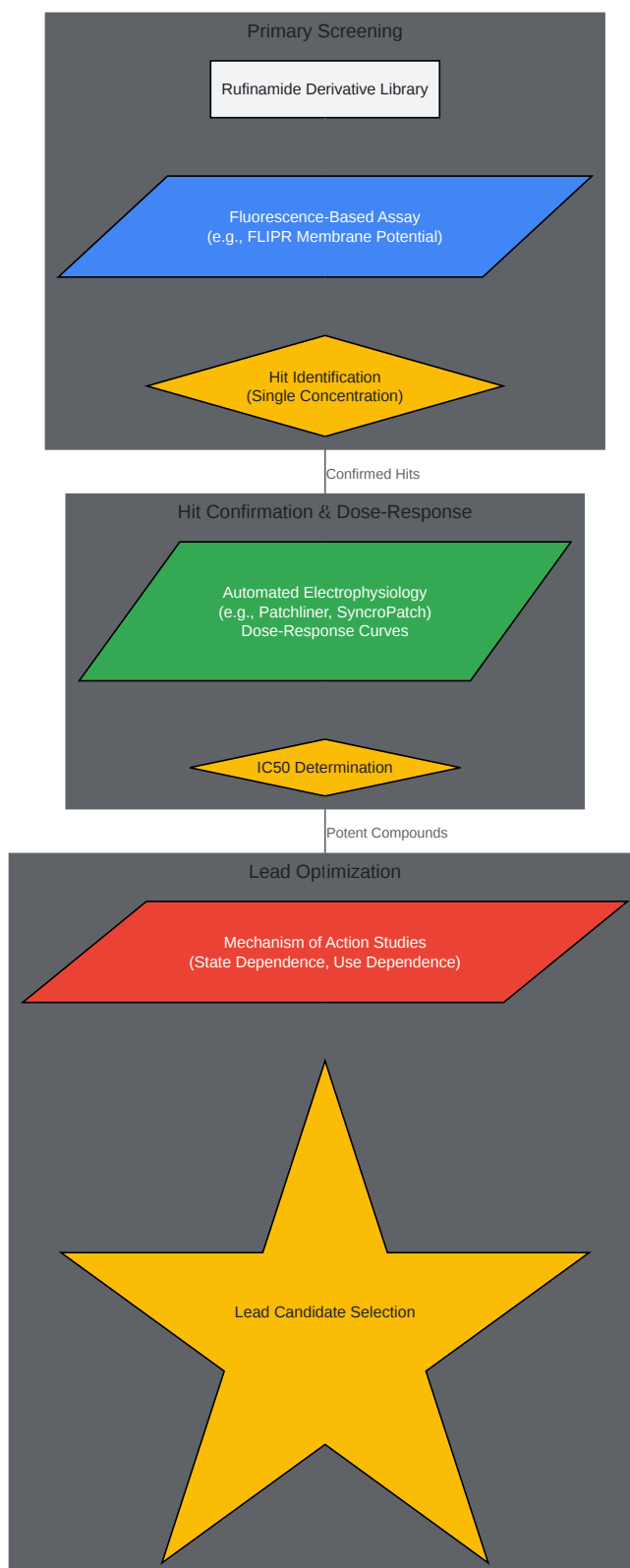
Introduction

Rufinamide is an anti-epileptic drug whose mechanism of action is believed to involve the prolongation of the inactive state of voltage-gated sodium channels (Nav).[1] This document provides detailed application notes and protocols for developing high-throughput screening (HTS) assays to identify and characterize novel **rufinamide** derivatives that modulate the activity of these channels. The following protocols are designed for researchers in drug discovery and development aiming to establish robust and efficient screening cascades.

Signaling Pathway: Modulation of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins that cycle through three main conformational states: resting, open (activated), and inactivated. The transition between these states is regulated by the membrane potential. **Rufinamide** and its derivatives are thought to exert their therapeutic effect by binding to the channel and stabilizing the inactivated state, thereby limiting the sustained, high-frequency firing of neurons that is characteristic of seizures.





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References

- 1. Rufinamide Improves Functional and Behavioral Deficits via Blockade of Tetrodotoxin-Resistant Sodium Channels in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
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